6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid
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Overview
Description
6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid is a chemical compound that features a pyridine ring substituted with a pyrrolidinyl ethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-[2-(1-Pyrrolidinyl)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of a pyridinecarboxylic acid group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
6-[2-(1-Pyrrolidinyl)ethoxy]-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidinyl ethoxy group and a carboxylic acid group makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2,(H,15,16) |
InChI Key |
UELAJVDBDBFFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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